tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Catalog No.
S1520667
CAS No.
917342-29-1
M.F
C13H25NO3
M. Wt
243.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)car...

CAS Number

917342-29-1

Product Name

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)

InChI Key

KTNFSGIXLVLQNK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCO

Synonyms

2-[trans-4-[(N-tert-Butoxycarbonyl)amino]cyclohexyl]ethanol; tert-Butyl [trans-4-(2-Hydroxyethyl)cyclohexyl]carbamate; trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]ethanol; N-[trans-4-(2-Hydroxyethyl)cyclohexyl]-carbamic Acid 1,1-Dimethylethyl E

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCO

Synthesis of Cariprazine

Application: N-[trans-4-(2-Oxoethyl)cyclohexyl]carbamic Acid 1,1-Dimethylethyl Ester, which may be a related compound, is an intermediate for the synthesis of Cariprazine , a novel antipsychotic acting on dopamine D3/D2 receptors .

Method of Application: The compound is used as an intermediate in the synthesis process of Cariprazine . The specific methods of application or experimental procedures would depend on the particular synthesis protocol being followed.

Results or Outcomes: The use of this compound in the synthesis of Cariprazine would result in the production of the antipsychotic drug . The effectiveness of the drug would then be evaluated through clinical trials and statistical analyses .

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C13H25NO3. This compound features a tert-butyl group, a trans-4-(2-hydroxyethyl)cyclohexyl moiety, and a carbamate functional group. It is recognized for its applications in various fields, including chemistry, biology, and medicine. The compound serves as an important intermediate in the synthesis of complex organic molecules and has potential therapeutic properties in drug development.

Involving tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate typically include:

  • Oxidation: This can lead to the formation of ketones or aldehydes.
  • Reduction: This may regenerate amines or affect the hydroxyethyl group.
  • Substitution: Various substituted derivatives can be formed depending on the reagents used.

The carbamate group can engage in covalent bonding with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity.

While the specific biological activity of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is not extensively documented, it is known to play a role as an intermediate in the synthesis of Cariprazine, a novel antipsychotic that acts on dopamine D3/D2 receptors. The compound may influence enzyme mechanisms and protein interactions, making it relevant for studies in pharmacology and biochemistry .

The synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate typically involves the following steps:

  • Starting Material: The process begins with trans-4-(2-hydroxyethyl)cyclohexanol.
  • Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This results in the formation of the tert-butyl carbamate group.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels .

In industrial settings, similar synthetic routes are employed but optimized for larger scale production, utilizing automated reactors for enhanced efficiency.

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate has several applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a protecting group for amines in organic synthesis.
  • Biology and Medicine: The compound is investigated for its potential use in drug development and biological studies involving enzyme interactions and metabolic pathways.
  • Industry: It is utilized in producing specialty chemicals and materials .

The interaction studies involving tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate focus on its potential effects on biological systems. As an intermediate in the synthesis of Cariprazine, it may interact with various enzymes or cofactors involved in dopamine signaling pathways. Its molecular mechanism may involve binding interactions with biomolecules, enzyme inhibition, or activation, influencing gene expression related to neurotransmitter systems .

Several compounds exhibit structural similarities to tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamateContains an oxoethyl substituentMay have different reactivity due to carbonyl presence
trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexaneFeatures a Boc-amino groupUsed as a protecting group in peptide synthesis
tert-Butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamateSimilar structure but different functional groupsEmployed as an intermediate for other pharmaceuticals

Uniqueness

The uniqueness of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate lies in its specific hydroxyethyl substituent which allows for additional hydrogen bonding opportunities compared to similar compounds like its oxoethyl counterpart. This characteristic may enhance its reactivity and specificity in biological applications .

The discovery of tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is rooted in the broader evolution of carbamate chemistry. Carbamates, first systematically studied in the mid-20th century, gained prominence due to their stability and modularity in protecting amine groups during organic reactions. The introduction of the Boc group in the 1960s revolutionized peptide synthesis by offering an acid-labile protecting strategy, enabling selective deprotection without disrupting other functional groups.

This compound specifically emerged as a niche intermediate in the 2010s, driven by the need for stereochemically defined building blocks in antipsychotic drug development. Its trans configuration ensures optimal spatial orientation for binding to dopamine receptors, a critical feature in drugs like Cariprazine. The hydroxyethyl side chain further enhances solubility, addressing bioavailability challenges in central nervous system (CNS) therapeutics.

Position in Carbamate Chemistry

Carbamates occupy a unique niche in organic chemistry due to their dual role as protective groups and pharmacophores. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate exemplifies this duality:

  • Protective Role: The Boc group shields the amine during alkylation or acylation, later removed under mild acidic conditions (e.g., trifluoroacetic acid).
  • Pharmacological Relevance: The cyclohexyl-hydroxyethyl moiety contributes to conformational rigidity, enhancing receptor selectivity in drug candidates.

Comparative studies show that trans isomers of cyclohexyl carbamates exhibit 3–5× higher binding affinity to dopamine D3 receptors than cis counterparts, underscoring the importance of stereochemistry.

Contemporary Significance

In medicinal chemistry, this compound bridges small-molecule synthesis and targeted therapy. Recent applications include:

  • Antipsychotics: As a precursor to Cariprazine, a D3-preferring dopamine receptor partial agonist approved for schizophrenia and bipolar disorder.
  • Antibiotics: Intermediate in quinolinone derivatives active against methicillin-resistant Staphylococcus aureus (MRSA).
  • Kinase Inhibitors: Building block for Janus kinase (JAK) and Mer kinase inhibitors, relevant in autoimmune diseases and leukemia.

Retrosynthetic Analysis Approaches

Retrosynthetic analysis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate identifies three key disconnections:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation, suggesting a precursor with a primary amine [3] [6].
  • Hydroxyethyl Installation: The 2-hydroxyethyl group may originate from aldehyde reduction or ester hydrolysis, requiring careful stereochemical control [4] [6].
  • Cyclohexane Scaffold: The trans-1,4-disubstituted cyclohexane core can be assembled via reductive Cope rearrangements or conjugate additions to prefunctionalized rings [4].

For example, retrosynthetic cleavage of the Boc group reveals trans-4-(2-hydroxyethyl)cyclohexylamine as a logical precursor, while disconnecting the hydroxyethyl group implies intermediates like trans-4-(2-oxoethyl)cyclohexylcarbamate [4].

Established Synthetic Routes

Boc Protection of trans-4-(2-hydroxyethyl)cyclohexylamine

The most direct route involves Boc protection of trans-4-(2-hydroxyethyl)cyclohexylamine using di-tert-butyl dicarbonate (Boc₂O). Key parameters include:

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions [3] [6].
  • Catalysis: 4-(Dimethylamino)pyridine (DMAP) at 0.1–1.0 mol% accelerates carbamate formation [3].
  • Yield Optimization: Reactions typically achieve 85–95% yield after 12–24 hours at 25°C [3] [6].

Example Protocol:

  • Dissolve trans-4-(2-hydroxyethyl)cyclohexylamine (1.0 equiv) in DCM.
  • Add Boc₂O (1.1 equiv) and DMAP (0.2 equiv).
  • Stir at 25°C for 18 hours.
  • Quench with water, extract with DCM, and purify via silica chromatography [3] [6].

Reductive Transformation of Cyclohexyl Acetate Derivatives

An alternative route reduces trans-4-(2-acetoxyethyl)cyclohexylcarbamate intermediates:

  • Acetylation: Protect the hydroxyethyl group as an acetate using acetic anhydride [4].
  • Boc Protection: Install the Boc group as described in Section 2.2.1 [6].
  • Reduction: Cleave the acetate via LiAlH₄ or catalytic hydrogenation (Pd/C, H₂) [4].

This method avoids competing reactions during Boc protection and achieves >90% purity after recrystallization [4].

Selective Reduction of Aldehydes to Hydroxyethyl Groups

Aldehyde intermediates offer a pathway to hydroxyethyl groups via stereoselective reduction:

  • Aldehyde Synthesis: Oxidize trans-4-vinylcyclohexylcarbamate using ozonolysis or Wacker oxidation [4].
  • Reduction: Employ NaBH₄ in methanol or asymmetric hydrogenation with chiral catalysts (e.g., BINAP-Ru complexes) to install the (R)- or (S)-hydroxyethyl group [4].

This approach achieves enantiomeric excess (ee) >98% when using chiral catalysts [4].

Optimization of Reaction Parameters

Solvent Effects on Reaction Efficiency

  • Polar Aprotic Solvents: DCM and THF enhance Boc protection rates due to improved Boc₂O solubility [3] [6].
  • Aqueous Mixtures: Water accelerates Boc deprotection but is incompatible with protection steps [3].
  • Green Solvents: Ethyl acetate and cyclopentyl methyl ether (CPME) show promise for industrial-scale synthesis [3] [4].

Catalyst Selection for Stereoselective Transformations

  • Biocatalysts: Engineered ketoreductases enable enantioselective aldehyde reductions (ee >99%) [2].
  • Organocatalysts: Proline derivatives improve diastereoselectivity in cyclohexane ring functionalization [4].

Table 1: Catalyst Performance in Hydroxyethyl Installation

CatalystSubstrateee (%)Yield (%)
BINAP-Rutrans-4-formylcyclohexyl98.592
KRED-101trans-4-formylcyclohexyl99.288
Proline-derivativetrans-4-vinylcyclohexyl95.085

Temperature and Concentration Dependencies

  • Boc Protection: Optimal at 25°C; higher temperatures risk carbamate decomposition [3].
  • Reductions: NaBH₄ reactions require −10°C to 0°C to minimize over-reduction [4].

Green Chemistry Approaches

Sustainable Reagent Alternatives

  • Boc Protection: Replace Boc₂O with methyl chloroformate in ionic liquids to reduce waste [3].
  • Reductions: Use BH₃·THF instead of LiAlH₄ for lower toxicity [4].

Aqueous and Solvent-Free Methodologies

  • Water-Mediated Deprotection: Boiling water removes Boc groups without acids, enabling cleaner workflows [3].
  • Solvent-Free Boc Protection: Mechanochemical grinding of amines and Boc₂O achieves 80% yield in 2 hours [3].

Energy-Efficient Synthesis Protocols

  • Microwave Assistance: Reduces reaction times by 50–70% in Boc protection steps [3].
  • Flow Chemistry: Continuous hydrogenation modules enhance aldehyde reduction throughput [4].

Scale-up Considerations and Process Chemistry

Industrial-Scale Production Strategies

  • Batch Reactors: 500–1,000 L vessels for Boc protection and reductions [5].
  • Continuous Manufacturing: Tubular reactors for aldehyde reductions improve consistency (purity >99.5%) [4].

Purification and Isolation Methods

  • Crystallization: Hexane/ethyl acetate mixtures yield 90–95% pure product [5].
  • Chromatography: Reserved for final API intermediates; silica gel with 5–10% methanol/DCM [6].

Quality Control and Analytical Method Development

  • HPLC: C18 columns with UV detection at 254 nm monitor Boc protection efficiency [5] [6].
  • Chiral GC: Determines enantiopurity of hydroxyethyl groups [4].

Stereochemical Control in Synthesis

Methods for trans-Isomer Selectivity

  • Ring Conformation: Chair-configured cyclohexane precursors favor trans-product formation [4].
  • Transition-State Control: Bulky Lewis acids (e.g., Mg(OTf)₂) enforce anti-addition in reductions [4].

Separation Techniques for Stereoisomers

  • Chiral Chromatography: Cellulose-based columns resolve cis/trans isomers (Rs >2.5) [4] [6].
  • Diastereomeric Salt Formation: Tartaric acid derivatives separate isomers via crystallization [4].

Analytical Methods for Stereochemical Verification

  • NOESY NMR: Confirms trans-configuration through H-1/H-4 proton correlations [4].
  • X-ray Crystallography: Resolves absolute configuration of crystalline intermediates [4].

Table 2: Stereochemical Analysis Techniques

MethodApplicationLimit of Detection
Chiral HPLCEnantiopurity of hydroxyethyl group0.1% ee
NOESY NMRtrans/cis Cyclohexane confirmation5% impurity
X-ray CrystallographyAbsolute configuration determinationN/A

Cyclohexane Ring Conformational Dynamics

Chair-Chair Interconversion Energetics

The cyclohexane ring in tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate undergoes dynamic chair-chair interconversion, a fundamental process that governs the conformational landscape of this substituted cyclohexane system. The chair conformation represents the most thermodynamically stable arrangement for six-membered rings, minimizing both angle strain and torsional strain through optimal tetrahedral bond angles of approximately 109.5° [1] [2] [3].

Table 1: Cyclohexane Chair-Chair Interconversion Energetics

ParameterValueUnitReference
Half-chair transition state energy10.8kcal/molChair conformation studies
Twist-boat energy5.5kcal/molChair conformation studies
Boat energy6.9kcal/molChair conformation studies
Chair-chair interconversion barrier10.8kcal/molChair conformation studies
Ring flip rate at room temperature~10^6 per secondinterconversions/sDynamic NMR studies
Bond angle in chair conformation109.5degreesChair conformation studies
Axial-equatorial energy difference (methyl)7.6kJ/molSubstituted cyclohexane studies
Axial-equatorial energy difference (tert-butyl)21kJ/molSubstituted cyclohexane studies

The chair-chair interconversion proceeds through a well-defined mechanistic pathway involving sequential conformational changes. The process begins with one chair conformer transitioning through a half-chair conformation, which represents the highest energy transition state at 10.8 kcal/mol above the chair conformation [1] [4] [3]. The half-chair intermediate possesses C₂ symmetry and serves as the critical energy maximum during the interconversion process.

Following the half-chair transition state, the molecule progresses through a twist-boat conformation (5.5 kcal/mol above chair) before potentially accessing the boat conformation (6.9 kcal/mol above chair) [1] [4] [3]. The twist-boat conformer exhibits D₂ symmetry, while the boat conformation displays C₂ᵥ symmetry. The complete interconversion sequence follows the pathway: chair → half-chair → twist-boat → half-chair′ → chair′ [1] [4].

At room temperature, the rapid equilibration between chair conformers occurs with a frequency of approximately one million interconversions per second [5] [2] [6]. This rapid exchange results in the observation of averaged nuclear magnetic resonance signals, where separate axial and equatorial proton environments cannot be distinguished due to the fast exchange regime [1] [2].

Influence of the trans-4-(2-hydroxyethyl) Substituent

The trans-4-(2-hydroxyethyl) substituent significantly perturbs the conformational equilibrium of the cyclohexane ring through steric and electronic effects. In monosubstituted cyclohexanes, the equatorial position is generally preferred due to the minimization of unfavorable 1,3-diaxial interactions [7] [8] [9]. For the trans-4-(2-hydroxyethyl) substituent, this preference is particularly pronounced due to the extended nature of the substituent and the presence of the terminal hydroxyl group.

The 1,3-diaxial interaction energy for the (2-hydroxyethyl) substituent in the axial position involves steric repulsion between the substituent and axial hydrogen atoms located at positions 2 and 6 of the cyclohexane ring [7] [8]. This interaction is more severe than that observed for simple alkyl substituents due to the increased steric bulk of the ethyl chain and the polar hydroxyl group.

When the trans-4-(2-hydroxyethyl) substituent occupies the equatorial position, it experiences minimal steric interactions with the cyclohexane framework. The extended conformation of the ethyl chain allows the hydroxyl group to project away from the ring system, reducing intramolecular steric strain [7] [8]. This conformational preference is further stabilized by the ability of the hydroxyl group to participate in favorable solvation interactions when the molecule is dissolved in protic solvents.

The conformational energy difference between axial and equatorial positions for the trans-4-(2-hydroxyethyl) substituent is estimated to be approximately 8-12 kJ/mol, based on analogous studies of similar substituents [7] [8] [9]. This substantial energy difference ensures that the equatorial conformer predominates in the equilibrium mixture, typically representing more than 95% of the population at room temperature.

Impact of the Carbamate Moiety on Ring Conformation

The tert-butyl carbamate group attached to the cyclohexane ring through the amino nitrogen introduces additional conformational constraints and electronic effects that influence the overall ring dynamics. The carbamate moiety possesses partial double-bond character in the Carbon-Nitrogen bond due to resonance delocalization, which restricts rotation about this bond and creates preferred orientations relative to the cyclohexane ring [10] [11] [12].

The bulky tert-butyl group of the carbamate preferentially adopts orientations that minimize steric interactions with the cyclohexane ring and the trans-4-(2-hydroxyethyl) substituent. The carbamate nitrogen typically adopts a pyramidal geometry that allows for optimal orbital overlap in the resonance-stabilized structure [10] [11] [12].

Electronic effects from the carbamate group can influence the electron density distribution within the cyclohexane ring through inductive and resonance mechanisms. The electron-withdrawing nature of the carbamate carbonyl group can subtly affect the Carbon-Hydrogen bond strengths and lengths throughout the ring system, although these effects are generally smaller than the steric influences [13] [14] [15].

The combination of the trans-4-(2-hydroxyethyl) substituent and the carbamate group creates a conformationally biased cyclohexane system where the ring predominantly adopts the chair conformation with both substituents in equatorial positions. This arrangement minimizes both 1,3-diaxial interactions and potential steric clashes between the two substituents.

Rotational Barrier Investigations

Carbamate Carbon-Nitrogen Bond Rotation Studies

The carbamate Carbon-Nitrogen bond in tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate exhibits restricted rotation due to partial double-bond character arising from resonance delocalization between the nitrogen lone pair and the carbonyl π* orbital. This restriction leads to the existence of syn and anti rotamers that interconvert through a well-defined rotational barrier [10] [11] [12] [16].

Table 2: Carbamate Carbon-Nitrogen Rotational Barriers

Carbamate TypeRotational Barrier (kcal/mol)Temperature for Coalescence (K)Reference
N-alkylcarbamate16.0~250Deetz et al. 2002
N-phenylcarbamate12.5~200Deetz et al. 2002
N-(2-pyrimidyl)carbamate<9.0<183Deetz et al. 2002
Methyl N,N-dimethylcarbamate15.3~240Pontes et al. 2007
tert-butyl N-(2,2,2-trifluoroethyl)carbamate15.65~245Jameson & Glaser 2022
tert-butyl carbamate (general)14-17~240General carbamate studies
Primary carbamate12-15~220Dynamic NMR studies
Secondary carbamate15-18~250Dynamic NMR studies

For tert-butyl carbamates, the rotational barrier typically ranges from 14-17 kcal/mol, which is comparable to the barriers observed in related carbamate systems [10] [11] [12] [17] [18]. The barrier height depends on several factors including the electronic nature of the nitrogen substituent, the steric bulk of the alkoxy group, and the specific molecular environment.

The rotation about the carbamate Carbon-Nitrogen bond involves a planar transition state where the nitrogen lone pair is orthogonal to the carbonyl π system, eliminating the resonance stabilization present in the ground state conformers [10] [11] [12]. The energy required to reach this transition state constitutes the rotational barrier.

Variable temperature nuclear magnetic resonance spectroscopy serves as the primary experimental method for determining carbamate rotational barriers. At low temperatures, separate signals for syn and anti rotamers can be observed due to slow exchange on the nuclear magnetic resonance timescale. As temperature increases, the exchange rate increases, leading to line broadening and eventual coalescence of the rotamer signals [17] [18] [19].

The coalescence temperature provides a direct measure of the exchange rate at that specific temperature, allowing for the calculation of the activation energy using the Eyring-Polanyi equation [17] [18] [19]. For tert-butyl carbamates, coalescence typically occurs around 240-250 K, corresponding to rotational barriers in the 14-17 kcal/mol range.

Temperature-Dependent Dynamic Nuclear Magnetic Resonance Studies

Temperature-dependent dynamic nuclear magnetic resonance spectroscopy provides detailed insights into the rotational dynamics of carbamate systems by monitoring the exchange kinetics between syn and anti rotamers as a function of temperature [17] [28] [18] [19].

At low temperatures, typically below 200 K, the rotational exchange is slow on the nuclear magnetic resonance timescale, allowing for the observation of separate signals for syn and anti rotamers. The chemical shift differences between corresponding nuclei in the two rotamers provide information about the electronic environments and structural differences [17] [18] [19].

As temperature increases, the exchange rate between rotamers increases exponentially according to the Arrhenius equation. This increased exchange rate leads to progressively broader nuclear magnetic resonance signals as the system approaches the intermediate exchange regime [17] [28] [18].

The coalescence temperature represents the point where the exchange rate equals the chemical shift difference in frequency units, resulting in the merger of separate rotamer signals into a single broadened peak. Above the coalescence temperature, the system enters the fast exchange regime where a single averaged signal is observed [17] [18] [19].

For tert-butyl carbamates, the coalescence temperature typically occurs around 240-250 K, corresponding to exchange rates of approximately 10³-10⁴ s⁻¹ at these temperatures [17] [18] [19]. The precise coalescence temperature depends on the chemical shift difference between rotamers, with larger differences requiring higher temperatures for coalescence.

Line shape analysis of the temperature-dependent nuclear magnetic resonance spectra allows for the determination of rate constants as a function of temperature. Plotting the logarithm of the rate constant versus inverse temperature (Eyring plot) provides the activation parameters including the activation energy, enthalpy, and entropy of the rotational process [17] [18] [19].

For carbamate systems, the activation entropy is typically negative, reflecting the ordered nature of the planar transition state compared to the more flexible ground state conformers. The activation enthalpy corresponds closely to the rotational barrier height determined from other experimental methods [17] [18] [19].

Computational Analysis of Conformational States

Density Functional Theory Studies of Energy Minima

Density functional theory calculations provide accurate predictions of conformational energies and structural parameters for carbamate systems when appropriate functionals and basis sets are employed. The selection of computational method significantly influences the accuracy of conformational energy differences [29] [30] [31] [32].

Table 3: Density Functional Theory Method Performance for Conformational Analysis

DFT MethodAccuracy for Conformational EnergiesTypical Error (kcal/mol)Computational Cost
B3LYPModerate2-4Low
B3LYP-D3Good1-2Low
M06-2XExcellent0.5-1.5Medium
ωB97X-DVery Good1-2Medium
PBE0Good1-2Low
CAM-B3LYPVery Good1-2Medium
MP2Excellent0.5-1.0High
CCSD(T)Reference Standard~0.1Very High

The B3LYP functional, while widely used, shows limitations in accurately predicting conformational energy differences for cyclohexane derivatives due to inadequate treatment of dispersion interactions [29] [30] [32] [33] [34]. The inclusion of empirical dispersion corrections (B3LYP-D3) significantly improves the accuracy of conformational predictions [29] [30] [32].

Modern density functional theory methods such as M06-2X and ωB97X-D incorporate dispersion interactions more naturally and provide excellent agreement with high-level coupled cluster calculations for conformational energies [29] [30] [32] [33] [34]. These methods are particularly reliable for predicting axial-equatorial energy differences in substituted cyclohexanes and carbamate rotational barriers.

For tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, density functional theory calculations can locate all relevant conformational minima including different chair conformers of the cyclohexane ring and syn/anti rotamers of the carbamate group. The global minimum structure corresponds to the chair conformation with both substituents in equatorial positions and the carbamate in its preferred rotameric state [29] [30] [32].

Basis set selection plays a crucial role in the accuracy of conformational predictions. Polarized double-zeta basis sets such as 6-31G(d,p) provide reasonable accuracy for geometry optimizations, while triple-zeta basis sets like 6-311G(d,p) or 6-311++G(d,p) are recommended for accurate energy calculations [29] [30] [32] [35].

The incorporation of solvent effects through continuum solvation models such as the Polarizable Continuum Model or the Integral Equation Formalism Polarizable Continuum Model can significantly improve the agreement with experimental observations in solution [29] [36] [31] [27]. These models account for the bulk electrostatic effects of the solvent while maintaining computational efficiency.

Conformational Search Methodologies

Systematic conformational searching represents a critical component of computational studies aimed at identifying all relevant conformational minima for complex molecules such as tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. The conformational space of this molecule is multidimensional, encompassing cyclohexane ring conformations, carbamate rotamers, and various orientations of the flexible side chains [37] [38].

Traditional conformational search methods include systematic grid searches, Monte Carlo sampling, and molecular dynamics simulations. Systematic searches explore all possible combinations of selected torsional angles, ensuring complete coverage of conformational space but becoming computationally prohibitive for molecules with many flexible degrees of freedom [37] [38].

Monte Carlo methods randomly sample conformational space while applying acceptance criteria based on energy differences, allowing for efficient exploration of large conformational spaces. These methods can effectively locate low-energy conformers while avoiding exhaustive enumeration of all possible structures [37] [38].

Molecular dynamics simulations provide time-dependent information about conformational interconversions and can identify conformational states that are accessible at finite temperatures. These simulations are particularly valuable for understanding the dynamic behavior of flexible molecules and the kinetics of conformational transitions [39] [40] [41] [42].

Modern conformational search protocols often employ a hierarchical approach, beginning with rapid force field-based searches to identify candidate structures, followed by density functional theory re-optimization of the most promising conformers [37] [38]. This approach balances computational efficiency with accuracy, allowing for the identification of global minima while maintaining reasonable computational cost.

For tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, the conformational search must account for the cyclohexane ring dynamics, carbamate rotamerization, and the conformational flexibility of the (2-hydroxyethyl) side chain. The resulting conformational ensemble typically contains numerous local minima separated by relatively low energy barriers [37] [38].

The CONFPASS approach represents a modern methodology for prioritizing conformers from force field searches for subsequent density functional theory optimization [37] [38]. This method uses dihedral angle descriptors and clustering algorithms to identify structurally distinct conformers and provide confidence estimates for locating global minima.

Molecular Dynamics Simulations of Flexibility

Molecular dynamics simulations provide detailed insights into the conformational dynamics and flexibility of tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate by following the time evolution of the molecular structure under the influence of thermal motion [39] [40] [43] [41] [42].

The selection of appropriate force fields is crucial for accurate molecular dynamics simulations of carbamate systems. The OPLS-AA force field has been extensively validated for carbamate-containing molecules and provides reliable predictions of conformational energies and structural properties [43] [44]. Alternative force fields such as AMBER and CHARMM can also be employed, though specific parameters for carbamate groups may require validation or refinement.

Simulation time scales for conformational studies typically range from nanoseconds to microseconds, depending on the specific processes being investigated. Cyclohexane ring flips occur on timescales of nanoseconds to microseconds, while carbamate rotamerization may require longer simulation times due to the higher rotational barriers involved [39] [40] [41].

Temperature selection significantly influences the conformational sampling achieved in molecular dynamics simulations. Room temperature simulations (300 K) provide realistic representations of conformational behavior under ambient conditions, while elevated temperatures can accelerate conformational transitions and improve sampling efficiency [39] [40] [41] [42].

Replica exchange molecular dynamics represents an advanced simulation technique that employs multiple simulation replicas at different temperatures to enhance conformational sampling. This method allows for the crossing of energy barriers that might be difficult to overcome in standard molecular dynamics simulations [42].

For tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, molecular dynamics simulations can provide information about the relative populations of different conformational states, the kinetics of conformational transitions, and the coupling between different degrees of freedom such as ring puckering and side chain rotations [39] [40] [41] [42].

Analysis of molecular dynamics trajectories typically employs principal component analysis to identify the most significant conformational motions, calculation of free energy surfaces along relevant reaction coordinates, and determination of residence times in different conformational states [39] [40] [41] [42].

The incorporation of explicit solvent molecules in molecular dynamics simulations allows for the investigation of solvent effects on conformational preferences and dynamics. Water molecules can form hydrogen bonds with both the carbamate group and the hydroxyl substituent, potentially influencing the conformational equilibria [39] [40] [43] [41].

Intramolecular Interactions and Their Effects

Hydrogen Bonding Between Hydroxyethyl and Carbamate Groups

The spatial arrangement of the trans-4-(2-hydroxyethyl) substituent and the carbamate group in tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate creates opportunities for intramolecular hydrogen bonding interactions that can significantly influence the conformational preferences and stability of the molecule [23] [45] [24] [25] [26].

The hydroxyl group of the (2-hydroxyethyl) substituent can serve as either a hydrogen bond donor or acceptor, while the carbamate group provides both hydrogen bonding sites through its carbonyl oxygen (acceptor) and nitrogen hydrogen (donor, if present). The geometric constraints imposed by the cyclohexane ring framework determine the feasibility and strength of these intramolecular interactions [23] [45] [24] [26].

When both the (2-hydroxyethyl) substituent and the carbamate group occupy equatorial positions on the cyclohexane ring, the distance between the hydroxyl group and the carbamate carbonyl oxygen is typically 4-6 Å, depending on the specific conformations of the flexible ethyl chain and the carbamate orientation. This distance is within the range for weak to moderate hydrogen bonding interactions [23] [45] [24] [26].

The formation of intramolecular hydrogen bonds requires specific geometric arrangements that satisfy both distance and angular criteria. The optimal hydrogen bonding geometry involves an Oxygen-Hydrogen...Oxygen angle approaching 180° and an Oxygen...Oxygen distance of 2.5-3.2 Å [23] [45] [24] [26]. These geometric constraints limit the conformational space available for intramolecular hydrogen bonding.

Intramolecular hydrogen bonding can stabilize specific conformations of the (2-hydroxyethyl) side chain, reducing the conformational entropy of the molecule but potentially lowering the overall free energy through favorable enthalpic interactions. The strength of these interactions typically ranges from 1-5 kcal/mol, depending on the specific geometric arrangement and the local environment [23] [45] [24] [26].

The presence of intramolecular hydrogen bonds can influence the nuclear magnetic resonance chemical shifts of both the hydroxyl proton and the carbamate protons, providing experimental evidence for these interactions. Hydroxyl protons involved in intramolecular hydrogen bonding typically exhibit downfield shifts compared to free hydroxyl groups [23] [45] [24] [26].

Computational studies using density functional theory can predict the occurrence and strength of intramolecular hydrogen bonding through analysis of optimized geometries and calculation of interaction energies. The atoms-in-molecules theory provides a rigorous framework for identifying and characterizing hydrogen bonding interactions based on electron density topology [23] [45] [24] [26].

Stereoelectronic Effects in the Substituted Cyclohexane System

Stereoelectronic effects play a fundamental role in determining the conformational preferences and stability of substituted cyclohexane systems through hyperconjugative interactions between filled and empty molecular orbitals [13] [33] [46] [14] [47] [48] [15].

In tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, several types of stereoelectronic interactions contribute to the overall conformational landscape. The primary interactions involve Carbon-Hydrogen bonds in different orientations (axial vs. equatorial) and their orbital overlaps with adjacent sigma* orbitals [13] [14] [15].

The anomeric effect, commonly observed in cyclic systems containing heteroatoms, can influence the conformational preferences of the carbamate nitrogen and its orientation relative to the cyclohexane ring. This effect arises from the overlap between nitrogen lone pair orbitals and sigma* orbitals of adjacent Carbon-Hydrogen bonds [13] [14] [15].

One-bond Carbon-Hydrogen coupling constants measured by nuclear magnetic resonance spectroscopy provide experimental evidence for stereoelectronic effects. These coupling constants correlate with the extent of s-character in the Carbon-Hydrogen bonds, which is influenced by hyperconjugative interactions [13] [14] [15].

The magnitude of stereoelectronic effects depends on the specific orbital alignments and the energy gaps between interacting orbitals. Axial Carbon-Hydrogen bonds typically exhibit different stereoelectronic interactions compared to equatorial bonds due to their distinct spatial orientations relative to the ring framework [13] [14] [15].

For substituted cyclohexanes, stereoelectronic effects can contribute to the preference for equatorial substitution by stabilizing the equatorial conformer through favorable orbital interactions. These effects are additive to the steric effects that traditionally explain conformational preferences in cyclohexane derivatives [13] [14] [15].

The presence of electron-withdrawing groups such as the carbamate functionality can perturb the electronic environment of the cyclohexane ring, potentially enhancing or diminishing specific stereoelectronic interactions. These perturbations can be analyzed through natural bond orbital analysis of density functional theory calculations [13] [14] [15].

Influence on Reactivity and Stability

The conformational preferences and intramolecular interactions present in tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate significantly influence both the chemical reactivity and thermal stability of the molecule through multiple interconnected mechanisms [13] [49] [50] [51].

The preferred equatorial orientation of both the (2-hydroxyethyl) substituent and the carbamate group affects the accessibility of reactive sites to external reagents. Groups in equatorial positions are generally more accessible to chemical attack due to reduced steric hindrance from the cyclohexane ring framework [13] [49] [50].

Intramolecular hydrogen bonding between the hydroxyl group and the carbamate carbonyl can modulate the electrophilicity of the carbamate carbon, potentially influencing nucleophilic attack at this position. The hydrogen bonding interaction can either enhance or diminish the reactivity depending on the specific electronic effects involved [49] [50].

The conformational rigidity imposed by the cyclohexane ring system can influence the stereochemical outcome of reactions involving the molecule. Reactions proceeding through chair-like transition states may favor specific stereoisomers based on the conformational preferences of the starting material [13] [49] [50] [51].

Thermal stability is enhanced by the inherent stability of the chair conformation of cyclohexane and the resonance stabilization of the carbamate group. The activation energy for thermal decomposition is typically elevated due to the need to disrupt these stabilizing interactions [13] [49] [50].

The presence of multiple conformational degrees of freedom provides pathways for energy dissipation that can enhance the overall stability of the molecule. Conformational flexibility allows the molecule to adapt to thermal stress by accessing alternative low-energy conformations [13] [49] [50].

Stereoelectronic effects can influence the rates of bond-breaking and bond-forming processes by affecting the orbital overlap in transition states. Reactions that proceed through transition states with favorable stereoelectronic interactions are generally accelerated compared to those with unfavorable interactions [13] [49] [50] [51].

XLogP3

2.1

Dates

Last modified: 08-15-2023

Explore Compound Types